(3-Methoxybenzyloxy)acetic acid
Overview
Description
(3-Methoxybenzyloxy)acetic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a (3-methoxybenzyloxy) group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Scientific Research Applications
(3-Methoxybenzyloxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways involving acetic acid derivatives.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
Mode of Action
The mode of action of (3-Methoxybenzyloxy)acetic acid is currently unknown due to the lack of research on this specific compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include temperature, pH, and osmolarity .
Biochemical Analysis
Biochemical Properties
(3-Methoxybenzyloxy)acetic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the metabolism of aromatic compounds. For example, it can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes often involves the hydroxylation of the methoxy group, leading to the formation of more polar metabolites that can be further processed by the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating cellular energy homeostasis . By activating AMPK, this compound can enhance lipid oxidation and reduce lipid biosynthesis in cells, thereby influencing overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. Additionally, this compound can inhibit or activate enzymes by binding to their active sites. For instance, it can inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, leading to a decrease in lipid production . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in cell cultures has been observed to result in sustained activation of the AMPK pathway and prolonged effects on lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on lipid metabolism and energy homeostasis without causing significant toxicity . At high doses, this compound can lead to adverse effects such as hepatotoxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of aromatic compounds and fatty acids. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further processed by conjugation reactions such as glucuronidation . These metabolic pathways help in the detoxification and excretion of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism . The presence of specific targeting signals in its structure may direct this compound to these organelles, enhancing its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxybenzyloxy)acetic acid typically involves the reaction of 3-methoxybenzyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbon atom of the chloroacetic acid, displacing the chlorine atom and forming the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxybenzyloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
- Oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
- Reduction of the carboxyl group can produce (3-methoxybenzyloxy)ethanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Comparison with Similar Compounds
3-Methoxybenzoic acid: Similar structure but lacks the acetic acid moiety.
(4-Methoxybenzyloxy)acetic acid: Similar but with the methoxy group in the para position.
(3-Hydroxybenzyloxy)acetic acid: Similar but with a hydroxyl group instead of a methoxy group.
Uniqueness: (3-Methoxybenzyloxy)acetic acid is unique due to the presence of both the methoxy and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNKDMKBLOHKKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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